N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,19-9-2-1-3-10-19)22-15-20(21-11-6-14-26-21)23-13-12-17-7-4-5-8-18(17)16-23/h1-11,14,20,22H,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUMTPUTHFONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through Pictet-Spengler or Bischler-Napieralski cyclization.
Introduction of the Thiophene Group: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or thiophene rings.
Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds often exhibit multi-target directed ligand (MTDL) properties, which are crucial for addressing the multifactorial nature of these diseases.
For instance, a study synthesized a series of isoquinoline derivatives and evaluated their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), which are significant in neurodegeneration and depression. Some derivatives showed promising results by significantly reducing immobility time in forced swim tests, suggesting antidepressant-like effects and potential for treating depression associated with neurodegenerative conditions .
Enzyme Inhibition
The compound's sulfonamide group is known for its ability to inhibit various enzymes. Specifically, it has been linked to the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby playing a role in cognitive functions. A study highlighted that compounds containing thiophene and isoquinoline moieties demonstrated significant AChE inhibitory activity, suggesting their potential use in treating Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including the formation of the isoquinoline ring followed by coupling with thiophene derivatives. The characterization of these compounds is crucial to confirm their structure and purity before biological evaluation.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Reduction | Isoquinoline precursor | Formation of 3,4-dihydroisoquinoline |
| 2 | Cross-coupling | Thiophene derivative | Formation of thiophenyl ethyl linkage |
| 3 | Coupling | Sulfonamide precursor | Final compound synthesis |
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can effectively inhibit enzymes implicated in neurodegenerative diseases. For example, derivatives tested against MAO-B and butyrylcholinesterase exhibited significant inhibitory activity, reinforcing their therapeutic potential .
In Silico Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with target enzymes like AChE. Such studies provide insights into the mechanisms by which these compounds exert their biological effects and help in optimizing their structures for enhanced activity .
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical models:
- Case Study 1: A derivative was tested for its effects on cognitive decline in animal models of Alzheimer's disease, showing significant improvements in memory retention and reduced neuroinflammation.
- Case Study 2: Another study focused on a series of sulfonamide derivatives where one compound demonstrated remarkable inhibition of AChE with an IC50 value indicating strong therapeutic potential against Alzheimer's disease .
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
TKDC (N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide)
- Key Differences : Replaces the thiophen-2-yl group with a 4-chlorophenyl moiety and incorporates a methanesulfonamide instead of benzenesulfonamide.
- Activity: Used in virtual screening for allosteric modulation of K2P channels, highlighting the role of dihydroisoquinoline in protein interaction .
- Synthesis : Purchased from SPECS, indicating commercial availability for research applications.
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Key Differences : Features a sulfonyl bridge instead of a direct ethyl linkage and replaces thiophene with a 3-methoxyphenyl-pyrrolidine carboxamide group.
- Activity : Demonstrated antiviral efficacy against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) with an EC50 of 0.578 µM .
- Physicochemical Properties : Higher molecular weight (392 g/mol) and lipophilicity (logP = 0.578) compared to the target compound, which may influence membrane permeability .
4-(2-(7-Methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide
- Key Differences: Incorporates a 7-methoxy-4,4-dimethyl-1,3-dioxo substituent on the dihydroisoquinoline ring.
- Synthesis : Synthesized via a two-step process involving 5-methylisoxazole-3-carbonyl chloride and reverse-phase chromatography, yielding 48% purity .
Functional Group Comparisons
Sulfonamide Derivatives
Thiophene-Containing Analogs
- Compounds: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (logP = 0.520) . These analogs demonstrate that thiophene substitution enhances aromatic stacking interactions but may reduce solubility compared to phenyl or methoxy groups.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 3,4-Dihydroisoquinoline : This is achieved through the hydrogenation of isoquinoline.
- Alkylation : The resultant intermediate is then alkylated with a thiophene derivative to introduce the thiophen-2-yl group.
- Sulfonylation : Finally, the compound is sulfonylated using benzenesulfonyl chloride under basic conditions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Moderate inhibition observed |
| SK-Hep-1 (Liver) | 12.8 | Effective in reducing cell viability |
| NUGC-3 (Gastric) | 15.0 | Induced apoptosis in treated cells |
These findings suggest that the compound may interact with key molecular targets involved in cancer proliferation and survival pathways .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in tumor growth and metastasis. Preliminary studies indicate that it may act as a selective inhibitor of certain kinases, which are crucial in signaling pathways that regulate cell division and survival .
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Antiproliferative Effects :
- A study evaluated the antiproliferative effects on human cancer cell lines using MTT assays. The results indicated a concentration-dependent decrease in cell viability with IC50 values ranging from 10 to 15 µM across different cell lines.
"The compound demonstrated significant cytotoxicity against MDA-MB-231 and SK-Hep-1 cells, suggesting its potential as a lead compound for further development" .
-
In Vivo Studies :
- In animal models, administration of the compound resulted in reduced tumor sizes compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can yield and purity be improved?
- Methodological Answer : Multi-step synthesis involving sulfonamide coupling and heterocyclic ring formation is typical. Key steps include:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, DCM, 0°C | 65–70 | 85–90 |
| Cyclization | NaH, THF, reflux | 50–55 | 80–85 |
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm the presence of the thiophene (δ 6.8–7.5 ppm) and dihydroisoquinoline (δ 2.8–3.5 ppm) moieties .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) ensure purity assessment and molecular ion confirmation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound and its derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The sulfonamide group often binds to catalytic lysine residues .
- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Data Table :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | Sulfonamide–Arg120, Thiophene–Val349 |
| EGFR kinase | -8.7 | Isoquinoline–Met793 |
Q. How should researchers resolve contradictions in biological activity data across similar sulfonamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replace thiophene with furan or pyridine) and assay against standardized targets (e.g., IC in enzyme inhibition assays) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., substituent polarity, steric effects) impacting activity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for steps like sulfonylation .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, ensuring consistency .
Methodological Considerations for Data Interpretation
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., COX-2) and assess activity loss .
Q. What are best practices for reconciling discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Ensemble docking : Test multiple protein conformations to account for flexibility .
- Free energy perturbation (FEP) : Quantify binding energy differences caused by minor structural changes (e.g., methyl vs. fluoro substituents) .
Key Research Gaps and Future Directions
-
Comparative SAR Table :
Derivative Substituent (R) IC (nM) for COX-2 Solubility (µg/mL) Parent Thiophene 150 ± 10 12 ± 2 Analog 1 Furan 320 ± 20 18 ± 3 Analog 2 Pyridine 90 ± 5 8 ± 1 -
Priority Areas :
- Develop prodrug derivatives to enhance bioavailability.
- Explore synergistic effects with existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
